molecular formula C9H14O4 B13335124 2-(3-(Ethoxycarbonyl)cyclobutyl)acetic acid

2-(3-(Ethoxycarbonyl)cyclobutyl)acetic acid

Cat. No.: B13335124
M. Wt: 186.20 g/mol
InChI Key: YKBOZQUJZXEJTM-UHFFFAOYSA-N
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Description

2-(3-(Ethoxycarbonyl)cyclobutyl)acetic acid is an organic compound with the molecular formula C9H14O4 It is a derivative of cyclobutane, featuring an ethoxycarbonyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Ethoxycarbonyl)cyclobutyl)acetic acid typically involves the following steps:

    Cyclobutane Formation: The initial step involves the formation of the cyclobutane ring. This can be achieved through or other methods that facilitate the creation of a four-membered ring.

    Ethoxycarbonyl Group Introduction: The ethoxycarbonyl group is introduced through esterification reactions. This involves reacting the cyclobutane derivative with ethyl chloroformate in the presence of a base such as pyridine.

    Acetic Acid Moiety Addition: The final step involves the introduction of the acetic acid moiety. This can be achieved through a followed by hydrolysis to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Ethoxycarbonyl)cyclobutyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxycarbonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-(Ethoxycarbonyl)cyclobutyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-(Ethoxycarbonyl)cyclobutyl)acetic acid involves its interaction with specific molecular targets. The ethoxycarbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The acetic acid moiety can undergo ionization, affecting the compound’s solubility and transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutylacetic acid: Lacks the ethoxycarbonyl group, resulting in different reactivity and applications.

    Ethyl cyclobutylacetate: Similar structure but with an ester group instead of the acetic acid moiety.

Uniqueness

2-(3-(Ethoxycarbonyl)cyclobutyl)acetic acid is unique due to the presence of both the ethoxycarbonyl and acetic acid groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

2-(3-ethoxycarbonylcyclobutyl)acetic acid

InChI

InChI=1S/C9H14O4/c1-2-13-9(12)7-3-6(4-7)5-8(10)11/h6-7H,2-5H2,1H3,(H,10,11)

InChI Key

YKBOZQUJZXEJTM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(C1)CC(=O)O

Origin of Product

United States

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